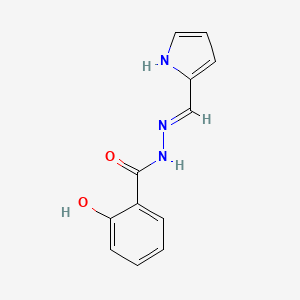

Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide

Description

Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide is a Schiff base derivative synthesized via condensation of 2-hydroxybenzoic acid hydrazide with a pyrrole-2-carbaldehyde moiety. Its structure features a salicyloyl backbone (2-hydroxybenzoic acid) linked to a hydrazide group, which is further functionalized with a 1H-pyrrol-2-ylmethylene substituent.

Properties

IUPAC Name |

2-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-6-2-1-5-10(11)12(17)15-14-8-9-4-3-7-13-9/h1-8,13,16H,(H,15,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFAKFBVXKBZAY-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940560 | |

| Record name | 2-Hydroxy-N-[(2H-pyrrol-2-ylidene)methyl]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19015-16-8 | |

| Record name | Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019015168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-[(2H-pyrrol-2-ylidene)methyl]benzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide typically involves the reaction of 2-hydroxybenzoic acid hydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted hydrazides and other derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzoic acid derivatives often involves the reaction of benzoic acid with hydrazine derivatives. In the case of benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide, the compound is synthesized through the condensation of 2-hydroxybenzoic acid with pyrrole-2-carboxaldehyde in the presence of hydrazine. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, pyrrole-based hydrazones have shown promising results in inhibiting the growth of melanoma cells with IC50 values comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of Pyrrole Hydrazones

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1C | SH-4 Melanoma | 44.63 | 3.83 |

| Carboplatin | Human Cells | 18.2 | - |

| Temozolomide | Human Cells | 50 | - |

Cytotoxicity Studies

In vitro cytotoxicity studies using mouse embryonic fibroblasts (BALB 3T3) indicated low cytotoxicity for these compounds, suggesting a favorable safety profile for further development as anticancer agents .

Corrosion Inhibition Properties

Another significant application of benzoic acid derivatives is their use as corrosion inhibitors in acidic media. Hydrazide derivatives have been shown to effectively inhibit corrosion on mild steel surfaces when exposed to hydrochloric acid solutions.

Table 2: Corrosion Inhibition Efficiency of Hydrazides

| Compound | Medium | Max Efficiency (%) | Concentration (ppm) |

|---|---|---|---|

| HD 14 | 1M HCl | 94.8 | 11.086 x 10^-4 |

| HD 13 | 1M HCl | 91 | 500 |

These compounds act primarily through chemisorption mechanisms and have been found to follow Langmuir adsorption isotherm models .

Medicinal Applications

The potential medicinal applications of benzoic acid derivatives extend beyond anticancer properties. They are being investigated for their antibacterial and antifungal activities as well.

Antimicrobial Studies

Hydrazone derivatives have shown activity against various bacterial strains, making them candidates for further research in antimicrobial therapies .

Conclusion and Future Directions

This compound exhibits a range of promising applications in medicinal chemistry and materials science. Its antiproliferative effects against cancer cells and its efficacy as a corrosion inhibitor highlight its versatility as a chemical compound.

Future research should focus on elucidating the mechanisms behind its biological activities and optimizing its structure for enhanced efficacy and safety profiles in clinical applications.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the pyrrole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Anti-Inflammatory Activity of Selected Hydrazides

| Compound | % Inhibition of Albumin Denaturation (500 μg/mL) | Reference |

|---|---|---|

| 2-Hydroxybenzoic acid hydrazide | 60% | |

| 3-Hydroxybenzylidene derivative | 65.33% | |

| Aspirin (Control) | 80% |

Table 2: Hydrophobicity and Bioactivity Relationships

| Substituent (X) | Hansch π Constant (Px) | IC50 (Predicted) |

|---|---|---|

| -NH2 (p) | -1.23 | Low |

| -Cl (p) | 0.71 | High |

| Pyrrole-2-yl | 0.45 | Moderate |

Biological Activity

Benzoic acid derivatives, particularly those containing hydrazone linkages, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide (often referred to as pyrrole hydrazone) exhibits promising potential in various therapeutic applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Synthesis of this compound

The synthesis of benzoic acid hydrazides typically involves the reaction of benzoic acid with hydrazine derivatives. For instance, the compound can be synthesized through the following steps:

-

Preparation of Benzoic Acid Hydrazide :

- Ethyl 4-pyrrol-1-yl benzoate is refluxed with hydrazine hydrate.

- The resulting product is purified via recrystallization.

-

Formation of the Hydrazone :

- The benzoic acid hydrazide is reacted with appropriate aldehydes to yield the desired hydrazone.

This method ensures high yields and purity of the final product, which is critical for subsequent biological evaluations.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of pyrrole-based hydrazones. A recent study evaluated a series of synthesized hydrazones against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrole Hydrazone A | 3.12 | Staphylococcus aureus |

| Pyrrole Hydrazone B | 12.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of benzoic acid hydrazones has also been investigated extensively. For example, a study demonstrated that certain pyrrole derivatives exhibited up to 10 times greater anticancer activity than their free ligands against liver cancer cell lines such as HEPG2 and HCT-116 .

The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis through the upregulation of pro-apoptotic proteins like caspase-8 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Case Studies

- Antitubercular Activity :

-

Enzyme Inhibition :

- The synthesized compounds were evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase enzymes, crucial for bacterial survival. Several derivatives demonstrated significant inhibitory effects, suggesting potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide?

- Methodological Answer: The compound is synthesized by refluxing the corresponding ester precursor (e.g., ethyl 2-hydroxybenzoate derivative) with excess hydrazine hydrate (99%) in ethanol for 20–24 hours. The product is isolated via cooling, filtration, and recrystallization from ethanol to yield the hydrazide derivative. Thin-layer chromatography (TLC) can monitor reaction progress .

Q. How can the purity and identity of the synthesized compound be verified?

- Methodological Answer: Purity is assessed using melting point analysis, TLC (retention factor, Rf), and elemental analysis (CHNS). Structural confirmation involves Fourier-transform infrared spectroscopy (FT-IR) to identify N–H and C=O stretches (hydrazide group) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) to assign proton and carbon environments .

Q. What crystallographic techniques are suitable for determining the molecular structure?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. SHELXL is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data. Data collection requires a diffractometer with Mo/Kα radiation, and refinement includes thermal parameter adjustments and hydrogen atom placement .

Advanced Research Questions

Q. How does this hydrazide derivative enhance the crystallization kinetics of poly(L-lactic acid) (PLA)?

- Methodological Answer: The compound’s nucleating efficacy is evaluated via differential scanning calorimetry (DSC). Parameters include crystallization temperature (Tc) and enthalpy (ΔHc). Optimal performance (e.g., Tc ≈ 131°C, ΔHc ≈ 46 J/g at 1 wt% loading) is compared against talc or ethylenebis(12-hydroxystearylamide). Chain length between hydrazide groups (e.g., decamethylene spacers) critically impacts nucleation density .

Q. What mechanistic insights explain its inhibition of myeloperoxidase (MPO)?

- Methodological Answer: Inhibition occurs via a two-step process: (1) rapid binding to MPO’s active site and (2) heme ejection without iron release. Kinetics are monitored using fluorogenic substrates (e.g., ADHP) and stopped-flow spectroscopy. Stepwise rate constants (k1, k2) are derived from nonlinear regression of time-dependent activity curves .

Q. How can computational methods predict its antioxidant activity and protein interactions?

- Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G** level calculates frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Molecular docking (e.g., ArgusLab) simulates binding to bovine serum albumin (BSA), with scoring functions evaluating binding affinity and residue interactions .

Q. What experimental approaches characterize its binding to bovine serum albumin (BSA)?

- Methodological Answer: Fluorescence quenching assays measure Stern-Volmer constants (KSV ≈ 3.23 × 10<sup>5</sup> M<sup>−1</sup>), while Förster resonance energy transfer (FRET) calculates donor-acceptor distances (~1.85 Å). Circular dichroism (CD) spectra track BSA’s secondary structural changes (α-helix to β-sheet transitions) upon ligand binding .

Q. How is the compound’s coordination chemistry with transition metals explored?

- Methodological Answer: React with Hg(II) or Pd(II) halides in ethanol under reflux. Characterize complexes via molar conductivity (ionic nature), thermogravimetric analysis (TGA; thermal stability), and spectral techniques (UV-Vis, FT-IR). X-ray photoelectron spectroscopy (XPS) confirms metal-ligand bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.